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molecular formula C10H20O2 B8656399 Ethyl 3,3-dimethylhexanoate CAS No. 116169-12-1

Ethyl 3,3-dimethylhexanoate

Cat. No. B8656399
M. Wt: 172.26 g/mol
InChI Key: ZDAFYPGTJKATQZ-UHFFFAOYSA-N
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Patent
US06329536B1

Procedure details

Ethyl 3,3-dimethylhexanoate (from above) (280 g, 1.63 mol), ethyl alcohol (400 mL) and aqueous sodium hydroxide solution (98 g, 2.45 mol, in 200 mL of water) were added to a 2-L round flask equipped with a stirring bar. The solution was then heated to refluxing temperature and stirred for 24 hours. After the reaction was finished, most of the solvents were removed by evaporation. The residue was taken up in 500 mL of ice water. It was then acidified to pH=3 with HCl (10%, w. ˜500 mL). The mixture was extracted with MTBE (3×500 mL). The combined MTBE extracts were washed with brine (2×50 mL) and dried over magnesium sulfate (˜40 g). The drying reagent was filtered and the MTBE was removed to give 223 g of 3,3-dimethylhexanoic acid (yield 95.1%). 1H NMR (CDCl3/300 MHz): δ2.25(s, 2H), 1.32-1.26(m, 4H), 1.02(s, 6H), 0.90(m, 3H) ppm; 13C NMR (CDCl3/300 MHz): δ179.0, 45.8, 44.6, 33.2, 27.2, 17.5, 14.8 ppm; MS 162 (M++NH4+).
Quantity
280 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:12])([CH2:9][CH2:10][CH3:11])[CH2:3][C:4]([O:6]CC)=[O:5].[OH-].[Na+]>C(O)C>[CH3:1][C:2]([CH3:12])([CH2:9][CH2:10][CH3:11])[CH2:3][C:4]([OH:6])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
280 g
Type
reactant
Smiles
CC(CC(=O)OCC)(CCC)C
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirring bar
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to refluxing temperature
CUSTOM
Type
CUSTOM
Details
were removed by evaporation
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with MTBE (3×500 mL)
WASH
Type
WASH
Details
The combined MTBE extracts were washed with brine (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate (˜40 g)
FILTRATION
Type
FILTRATION
Details
The drying reagent was filtered
CUSTOM
Type
CUSTOM
Details
the MTBE was removed

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC(CC(=O)O)(CCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 223 g
YIELD: PERCENTYIELD 95.1%
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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